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Compound of Interest

Compound Name: PSA1 141-150 acetate

Cat. No.: B15496035

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of
the synthetic peptide PSA1 140-150 acetate. The content herein is curated for professionals in
research and drug development, offering detailed data, experimental methodologies, and
visualizations to support further investigation and application of this peptide in cancer
immunotherapy.

Core Physicochemical Properties

PSA1 140-150 acetate is a synthetic peptide corresponding to amino acids 141-150 of the
human prostate-specific antigen 1 (PSAL). Its sequence is H-Phe-Leu-Thr-Pro-Lys-Lys-Leu-
GIn-Cys-Val-OH, and it is supplied as an acetate salt. The fundamental physicochemical
characteristics of this peptide are summarized in the table below.

Property Value

Amino Acid Sequence FLTPKKLQCV
Molecular Weight 1236.52 g/mol
Chemical Formula C57H97N13015S
Appearance Solid

Purity (by HPLC) >95%
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Experimental Protocols

The following sections detail the standard experimental methodologies for the synthesis,

purification, and characterization of PSA1 140-150 acetate.

Peptide Synthesis

The synthesis of PSA1 140-150 is typically achieved through Solid-Phase Peptide Synthesis
(SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Solid-Phase Peptide Synthesis:

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for PSA1 140-150.

Protocol:

Resin Preparation: A suitable resin (e.g., Wang resin) is swelled in a non-polar solvent like
dichloromethane (DCM).

First Amino Acid Attachment: The C-terminal amino acid (Valine) with Fmoc protection is
coupled to the resin.

Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached
amino acid using a base, typically a solution of piperidine in dimethylformamide (DMF).

Coupling: The next Fmoc-protected amino acid in the sequence is activated with a coupling
reagent (e.g., HBTU/HOBt) and added to the reaction vessel to form a peptide bond with the
deprotected N-terminus of the previous amino acid.

Washing: The resin is washed with DMF and DCM to remove excess reagents and
byproducts.

Repeat: Steps 3-5 are repeated for each subsequent amino acid in the sequence (Cys, Gin,
Leu, Lys, Lys, Pro, Thr, Leu, Phe).

Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the
resin, and the side-chain protecting groups are removed using a cleavage cocktalil,

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15496035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water,
triisopropylsilane).

» Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether,
collected by centrifugation, and lyophilized to obtain the crude peptide powder.

Purification by High-Performance Liquid
Chromatography (HPLC)

The crude peptide is purified using reverse-phase high-performance liquid chromatography
(RP-HPLC).

Protocol:

e Column: A C18 stationary phase column is typically used.

* Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

o Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

o Gradient: A linear gradient of increasing concentration of Mobile Phase B is used to elute the
peptide. The exact gradient will depend on the hydrophobicity of the peptide and the specific
column used.

o Detection: The peptide is detected by UV absorbance, typically at 214 nm and 280 nm.

o Fraction Collection: Fractions containing the purified peptide are collected, pooled, and
lyophilized to obtain the final product as an acetate salt (achieved through salt exchange
during lyophilization if desired).

Purity Analysis by HPLC
The purity of the final peptide product is assessed by analytical RP-HPLC.

Protocol:

e Column: A high-resolution analytical C18 column.
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» Mobile Phases: As described for preparative HPLC.
o Gradient: A standardized linear gradient (e.g., 5% to 95% acetonitrile over 30 minutes).
e Detection: UV absorbance at 214 nm.

o Purity Calculation: The purity is determined by integrating the area of the main peptide peak
and expressing it as a percentage of the total integrated peak area.

Molecular Weight Determination by Mass Spectrometry

The molecular weight of the purified peptide is confirmed using mass spectrometry.
Protocol:

e Technique: Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization
(MALDI) mass spectrometry.

o Sample Preparation: The lyophilized peptide is dissolved in a suitable solvent (e.g., a mixture
of water and acetonitrile with a small amount of formic acid for ESI-MS).

e Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio
(m/z) of the peptide ions is measured. The obtained molecular weight is then compared to
the theoretical calculated mass.

Solubility Assessment

A gualitative assessment of solubility is performed to guide researchers in preparing stock
solutions.

Protocol:
e Asmall, pre-weighed amount of the lyophilized peptide is placed in a microcentrifuge tube.

» An initial solvent, typically sterile, deionized water, is added to achieve a target concentration
(e.g., 1 mg/mL).

e The tube is vortexed and visually inspected for complete dissolution.
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« If the peptide does not dissolve in water, co-solvents such as acetonitrile or dimethyl
sulfoxide (DMSOQO) can be added in small increments, followed by vortexing, until the peptide
is fully dissolved. For cell-based assays, the final concentration of organic solvents should be
kept to a minimum.

Biological Context: T-Cell Activation in Cancer
Immunotherapy

PSA1 140-150 is utilized in cancer immunotherapy research as a tumor-associated antigen
(TAA) peptide. The general mechanism involves the activation of the host's immune system to
recognize and eliminate cancer cells that present this peptide.

Signaling Pathway for T-Cell Activation by a Peptide Antigen:
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Caption: T-Cell activation by an antigen-presenting cell displaying the PSA1 140-150 peptide.

Mechanism Overview:
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e Antigen Presentation: Cancer cells expressing PSA1 are engulfed by antigen-presenting
cells (APCs), such as dendritic cells. The PSA1 protein is processed into smaller peptides,
including the 140-150 fragment.

e MHC Loading: The PSA1 140-150 peptide is loaded onto Major Histocompatibility Complex
(MHC) Class | molecules and presented on the surface of the APC.

o T-Cell Recognition (Signal 1): The T-cell receptor (TCR) on a cytotoxic T-lymphocyte (CTL),
along with its co-receptor CD8, specifically recognizes and binds to the MHC-peptide
complex.

o Co-stimulation (Signal 2): A secondary signal is required for full T-cell activation, which is
provided by the interaction of co-stimulatory molecules, such as B7 on the APC and CD28
on the T-cell.

o T-Cell Activation and Effector Function: The combination of these two signals triggers a
downstream signaling cascade within the T-cell, leading to its activation, proliferation, and
differentiation into effector cells. These activated CTLs can then recognize and kill prostate
cancer cells that are presenting the same PSA1 140-150 peptide on their surface.

This guide provides a foundational understanding of the physicochemical properties and
relevant experimental contexts for PSA1 140-150 acetate. Researchers are encouraged to
adapt the provided protocols to their specific experimental setups and to consult the primary
literature for further in-depth information.

 To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of
PSA1 140-150 Acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15496035#what-are-the-physicochemical-properties-
of-psal-141-150-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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